molecular formula C21H27N5O B5569435 (1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane

Cat. No.: B5569435
M. Wt: 365.5 g/mol
InChI Key: DHVPLOFXDBNQJC-QFBILLFUSA-N
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Description

(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane is a useful research compound. Its molecular formula is C21H27N5O and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 365.22156050 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Triazenes and Bicyclic Compounds : Research demonstrates the synthesis and characterization of novel triazenes and bicyclic compounds, highlighting methods that could be applicable to the synthesis of the query compound. For instance, the reaction of cyclic amines with diazonium salts has been explored to produce a series of bis-triazenes and bicyclic compounds, which are characterized using HR-MS, NMR, and X-ray crystallography (Rivera & González-Salas, 2010). Similarly, the conversion of diaza- and triazaadamantanes to nitrogen-containing pentacyclic compounds has been investigated (Minasyan, Agadzhanyan, & Admyan, 1994).

Chemical Transformations and Applications

  • Catalytic Applications and Organic Transformations : Studies on 1,4-diazabicyclo compounds reveal their utility as catalysts in synthesizing biologically active compounds. For example, DABCO (1,4-diazabicyclo[2.2.2]octane) has been explored for its catalytic properties in synthesizing piperazine derivatives and other biologically relevant structures through C–N bond cleavage, indicating the potential utility of related bicyclic compounds in medicinal chemistry and organic synthesis (Halimehjani & Badali, 2019).

Potential Applications in Drug Discovery

  • Ligands for Nicotinic Acetylcholine Receptors : The 3,7-diazabicyclo[3.3.1]nonane scaffold has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), indicating the significance of bicyclic compounds in developing subtype-selective nAChR ligands. This research demonstrates the potential of bicyclic and triazolyl compounds in creating new treatments for cognitive deficits associated with psychiatric or neurological conditions (Eibl et al., 2013).

Properties

IUPAC Name

1-[(1S,5R)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O/c27-21(7-8-25-15-22-14-23-25)26-12-16-5-6-19(26)13-24(11-16)20-9-17-3-1-2-4-18(17)10-20/h1-4,14-16,19-20H,5-13H2/t16-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVPLOFXDBNQJC-QFBILLFUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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